molecular formula C19H19N3O2 B1442330 (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate CAS No. 864825-21-8

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Cat. No.: B1442330
CAS No.: 864825-21-8
M. Wt: 321.4 g/mol
InChI Key: IWDPWKLTLCLZLA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate typically involves the reaction of (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, controlling the temperature and stirring rate, and employing continuous flow techniques to enhance the efficiency and yield of the reaction. The use of automated purification systems can also streamline the process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine
  • (S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
  • Benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Uniqueness

(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate is unique due to its specific stereochemistry and the presence of both benzyl and imidazole moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDPWKLTLCLZLA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166905
Record name Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864825-21-8
Record name Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864825-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.